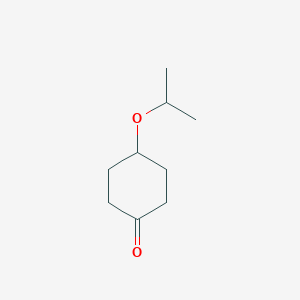
4-Isopropoxycyclohexanone
Descripción general
Descripción
4-Isopropoxycyclohexanone is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Isopropoxycyclohexanone involves several steps . The reaction conditions involve the use of hydrogen chloride in tetrahydrofuran and water at 20°C for 18 hours .Molecular Structure Analysis
4-Isopropoxycyclohexanone contains a total of 27 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-Isopropoxycyclohexanone is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Oximes
4-Isopropoxycyclohexanone: is utilized in the preparation of 4-isopropyl-cyclohexanone oxime . Oximes are important intermediates in the synthesis of various compounds and can be used as precursors for the production of amines, which are pivotal in pharmaceuticals and agrochemicals.
Ligands for Nociceptin Receptors
Researchers employ 4-Isopropoxycyclohexanone in the synthesis of dihydroindol-2-ones . These compounds act as agonists and antagonist ligands at nociceptin receptors, which are significant in studying pain modulation and other neurological processes.
Glucagon Receptor Antagonists
The compound is instrumental in creating beta-alanine derivatives . These derivatives serve as orally available glucagon receptor antagonists, offering potential therapeutic applications for diabetes by modulating the effects of glucagon.
Organic Synthesis
Due to its unique chemical properties, 4-Isopropoxycyclohexanone is a valuable reagent in organic synthesis. It can be used to introduce the isopropoxy group into other molecules, which can alter their chemical behavior and lead to the development of new materials or drugs.
Drug Development
In drug development, 4-Isopropoxycyclohexanone can be a starting material or an intermediate in the synthesis of complex molecules. Its structural features make it suitable for constructing cyclohexane rings, a common motif in many pharmaceuticals.
Material Science
Analytical Chemistry
4-Isopropoxycyclohexanone: can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry to identify or quantify similar compounds .
Chemical Education
Safety And Hazards
Propiedades
IUPAC Name |
4-propan-2-yloxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)11-9-5-3-8(10)4-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMVEHDBXFYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593545 | |
| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxycyclohexanone | |
CAS RN |
69697-46-7 | |
| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropoxycyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
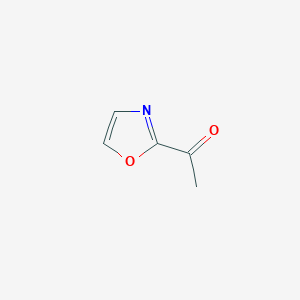

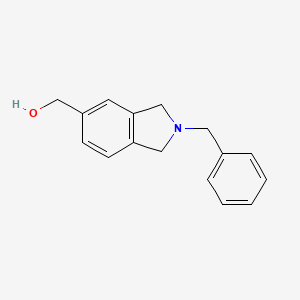

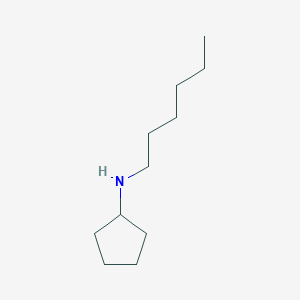
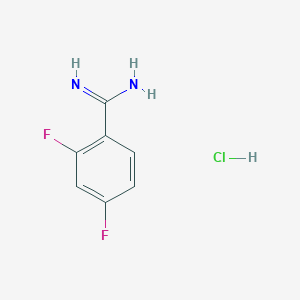
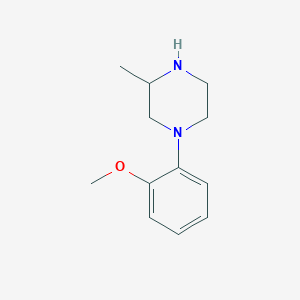
![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
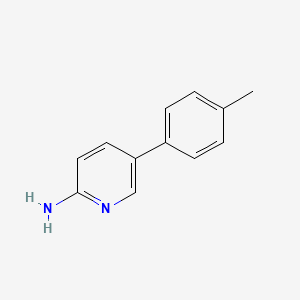
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)